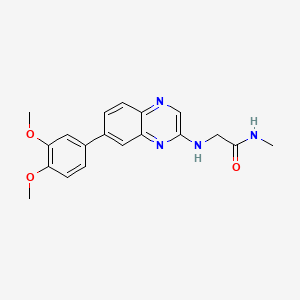

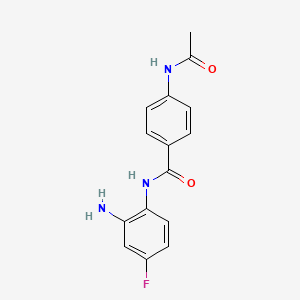

![molecular formula C43H48N10O8 B606411 N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)

N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Vue d'ensemble

Description

BSJ-03-204 est un composé puissant et sélectif connu sous le nom de chimère de ciblage de la protéolyse (PROTAC). Il est conçu pour dégrader les kinases dépendantes des cyclines 4 et 6, qui sont des régulateurs cruciaux du cycle cellulaire. Ce composé est particulièrement important dans la recherche sur le cancer en raison de sa capacité à cibler et à dégrader sélectivement ces kinases, inhibant ainsi la prolifération des cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

BSJ-03-204 est synthétisé par une série de réactions chimiques impliquant le couplage de ligands pour la céréblone et les kinases dépendantes des cyclines. La voie de synthèse implique généralement les étapes suivantes :

Formation du ligand de la céréblone : Cela implique la synthèse d'une molécule capable de se lier à la protéine céréblone.

Formation du ligand des kinases dépendantes des cyclines : Cela implique la synthèse d'une molécule capable de se lier aux kinases dépendantes des cyclines 4 et 6.

Couplage des ligands : Les deux ligands sont ensuite couplés à l'aide d'une molécule de liaison pour former le composé PROTAC final

Méthodes de production industrielle

La production industrielle de BSJ-03-204 implique une synthèse à grande échelle utilisant les mêmes réactions chimiques que celles utilisées en laboratoire. Le procédé est optimisé pour des rendements et une pureté plus élevés et implique des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

BSJ-03-204 subit principalement des réactions de dégradation. Il n'induit pas la dégradation d'IKZF1/3, qui sont d'autres protéines pouvant être potentiellement ciblées par des composés similaires .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse de BSJ-03-204 comprennent :

- Ligands pour la céréblone et les kinases dépendantes des cyclines

- Molécules de liaison

- Solvants tels que le diméthylsulfoxyde (DMSO)

Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir la stabilité et l'efficacité du produit final .

Principaux produits formés

Le principal produit formé à partir des réactions impliquant BSJ-03-204 est la dégradation des kinases dépendantes des cyclines 4 et 6. Cela conduit à l'inhibition de la prolifération des cellules cancéreuses .

Applications de la recherche scientifique

BSJ-03-204 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il est utilisé comme outil pour étudier la dégradation de protéines spécifiques et les mécanismes impliqués dans ce processus.

Biologie : Il est utilisé pour étudier le rôle des kinases dépendantes des cyclines dans le cycle cellulaire et leur implication dans le cancer.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement des cancers qui sont induits par la surexpression des kinases dépendantes des cyclines 4 et 6.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et thérapies ciblant les kinases dépendantes des cyclines

Mécanisme d'action

BSJ-03-204 exerce ses effets en recrutant la protéine céréblone vers les kinases dépendantes des cyclines 4 et 6. Cela conduit à l'ubiquitination et à la dégradation subséquente de ces kinases par le protéasome. La dégradation des kinases dépendantes des cyclines 4 et 6 entraîne l'inhibition du cycle cellulaire et la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

BSJ-03-204 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a tool to study the degradation of specific proteins and the mechanisms involved in this process.

Biology: It is used to study the role of cyclin-dependent kinases in the cell cycle and their involvement in cancer.

Medicine: It has potential therapeutic applications in the treatment of cancers that are driven by the overexpression of cyclin-dependent kinases 4 and 6.

Industry: It is used in the development of new drugs and therapies targeting cyclin-dependent kinases

Mécanisme D'action

BSJ-03-204 exerts its effects by recruiting the cereblon protein to the cyclin-dependent kinases 4 and 6. This leads to the ubiquitination and subsequent degradation of these kinases by the proteasome. The degradation of cyclin-dependent kinases 4 and 6 results in the inhibition of the cell cycle and the proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

BSJ-03-204 est unique en sa sélectivité et sa puissance en tant que dégradeur double des kinases dépendantes des cyclines 4 et 6. Des composés similaires incluent :

Palbociclib : Un inhibiteur sélectif des kinases dépendantes des cyclines 4 et 6, mais pas un dégradeur.

Ribociclib : Un autre inhibiteur sélectif des kinases dépendantes des cyclines 4 et 6.

Abémaciclib : Un inhibiteur sélectif des kinases dépendantes des cyclines 4 et 6 avec un spectre d'activité plus large.

BSJ-03-204 se distingue par sa capacité à induire la dégradation de ses cibles plutôt que de les inhiber simplement .

Propriétés

IUPAC Name |

N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H48N10O8/c1-25-30-23-46-43(49-38(30)52(27-8-3-4-9-27)41(59)36(25)26(2)54)47-33-14-12-28(22-45-33)51-20-18-50(19-21-51)17-6-5-16-44-35(56)24-61-32-11-7-10-29-37(32)42(60)53(40(29)58)31-13-15-34(55)48-39(31)57/h7,10-12,14,22-23,27,31H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,56)(H,48,55,57)(H,45,46,47,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMOCOWXLQOXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H48N10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

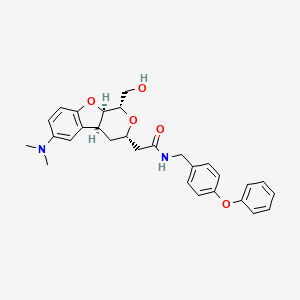

![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)